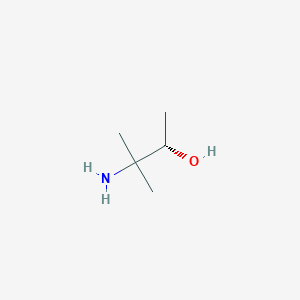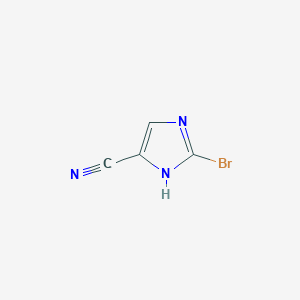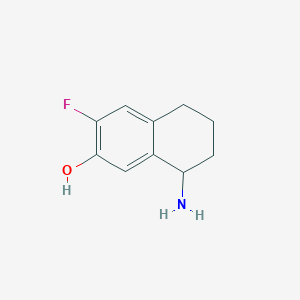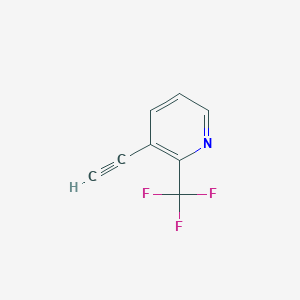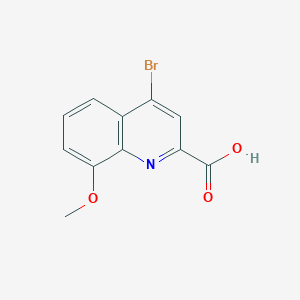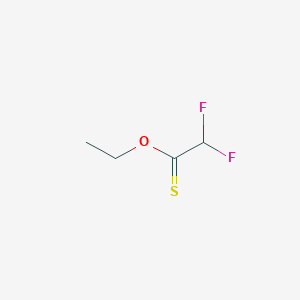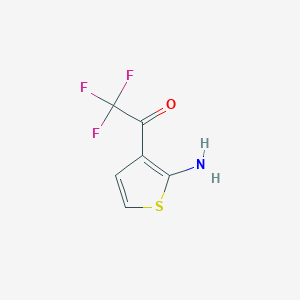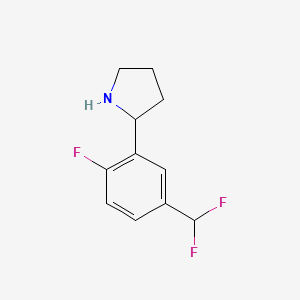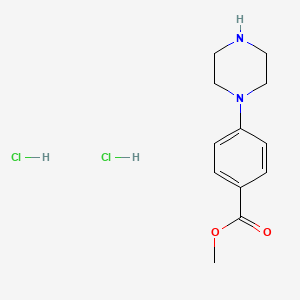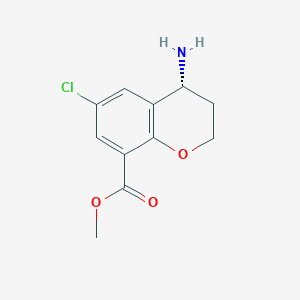
Methyl (r)-4-amino-6-chlorochromane-8-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride is a synthetic organic compound belonging to the class of chromanes Chromanes are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino and chloro substituents. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Chromane Core Formation: The chromane core can be synthesized via a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic conditions.
Introduction of Amino and Chloro Groups: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The chloro group can be added via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Esterification and Hydrochloride Formation: The carboxylate group is esterified using methanol and an acid catalyst. The final hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions. For example, the amino group can be acylated using acyl chlorides, and the chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides for acylation, amines for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Reduced chromane derivatives.
Substitution: Acylated amino derivatives, substituted chromanes.
Applications De Recherche Scientifique
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-4-amino-6-chlorochromane-8-carboxylate: Lacks the hydrochloride salt form.
4-Amino-6-chlorochromane-8-carboxylate: Lacks the methyl ester group.
6-Chlorochromane-8-carboxylate: Lacks both the amino and methyl ester groups.
Uniqueness
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino group enhances its reactivity, while the chloro group provides additional sites for chemical modification. The methyl ester and hydrochloride salt forms improve its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C11H12ClNO3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
methyl (4R)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3/t9-/m1/s1 |
Clé InChI |
FPLJCEBTVGRQBI-SECBINFHSA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC2=C1OCC[C@H]2N)Cl |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


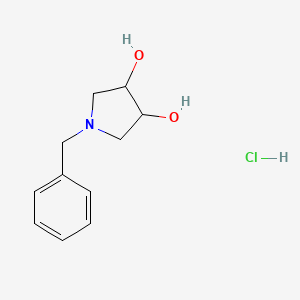
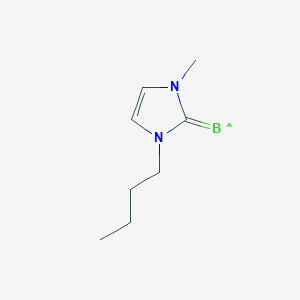
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)

